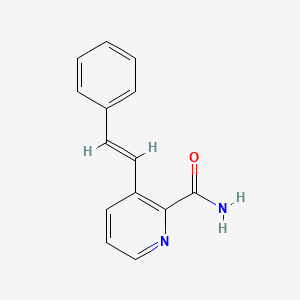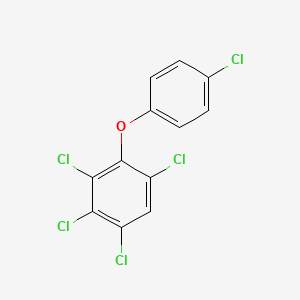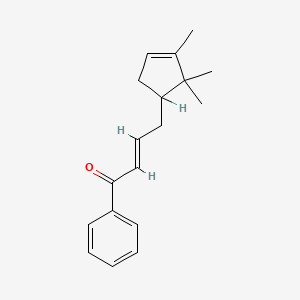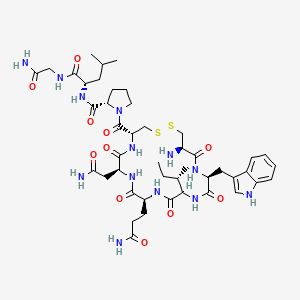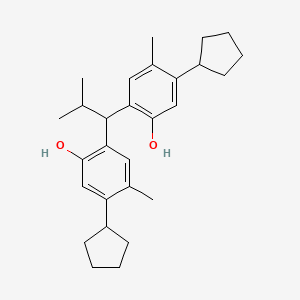
Methyl 5-oxo-1-(3-(triethoxysilyl)propyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-oxo-1-(3-(triethoxysilyl)propyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C15H29NO6Si and a molecular weight of 347.479 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring, a carboxylate group, and a triethoxysilylpropyl group. It is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of Methyl 5-oxo-1-(3-(triethoxysilyl)propyl)pyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with a triethoxysilylpropyl reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. These methods are optimized for efficiency and cost-effectiveness, often incorporating advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels.
Analyse Des Réactions Chimiques
Methyl 5-oxo-1-(3-(triethoxysilyl)propyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles like amines or alcohols, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound .
Applications De Recherche Scientifique
Methyl 5-oxo-1-(3-(triethoxysilyl)propyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for research and development.
Biology: The compound is utilized in the study of biochemical pathways and interactions, particularly in the context of enzyme inhibition and protein binding.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of novel pharmaceuticals targeting specific diseases.
Mécanisme D'action
The mechanism of action of Methyl 5-oxo-1-(3-(triethoxysilyl)propyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites on these targets, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
Methyl 5-oxo-1-(3-(triethoxysilyl)propyl)pyrrolidine-3-carboxylate can be compared with similar compounds, such as:
Methyl 5-oxo-1-(3-(trimethoxysilyl)propyl)pyrrolidine-3-carboxylate: This compound has a similar structure but with trimethoxysilyl groups instead of triethoxysilyl groups, leading to differences in reactivity and solubility.
Methyl 5-oxo-1-(3-(triisopropoxysilyl)propyl)pyrrolidine-3-carboxylate: The presence of triisopropoxysilyl groups affects the compound’s steric properties and reactivity compared to the triethoxysilyl derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it particularly useful in various applications .
Propriétés
Numéro CAS |
94108-07-3 |
|---|---|
Formule moléculaire |
C15H29NO6Si |
Poids moléculaire |
347.48 g/mol |
Nom IUPAC |
methyl 5-oxo-1-(3-triethoxysilylpropyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H29NO6Si/c1-5-20-23(21-6-2,22-7-3)10-8-9-16-12-13(11-14(16)17)15(18)19-4/h13H,5-12H2,1-4H3 |
Clé InChI |
GJHHDZHJMFJSQX-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCN1CC(CC1=O)C(=O)OC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



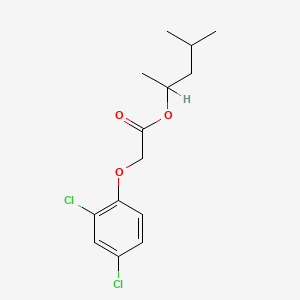

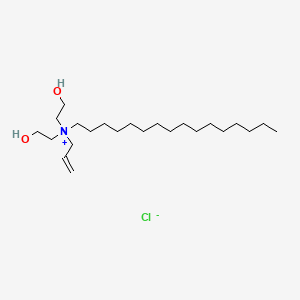

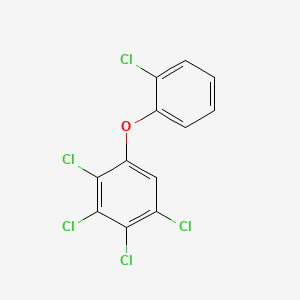
![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
